Ethyl 3-Chloropyrazine-2-carboxylate

Overview

Description

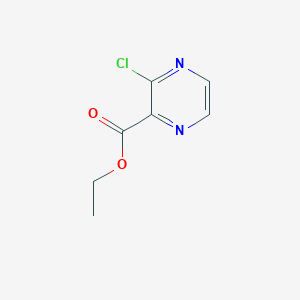

Ethyl 3-Chloropyrazine-2-carboxylate is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol It is a pyrazine derivative, characterized by the presence of a chloro group at the third position and an ethyl ester group at the second position of the pyrazine ring

Preparation Methods

The synthesis of Ethyl 3-Chloropyrazine-2-carboxylate typically involves the free-radical alkoxycarbonylation of protonated pi-deficient hetarenes . The reaction is carried out in a two-phase solvent system to suppress polysubstitution. Here is a detailed synthetic route:

Starting Materials: Ethyl pyruvate, chloropyrazine, hydrogen peroxide, sulfuric acid, ferrous sulfate heptahydrate, toluene, and water.

Reaction Conditions:

Chemical Reactions Analysis

Ethyl 3-Chloropyrazine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents for oxidation, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

Ethyl 3-chloropyrazine-2-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity. For instance, it has been used in synthesizing compounds that target specific receptors in the brain, thereby improving therapeutic outcomes for conditions such as depression and anxiety .

Case Study:

A notable application is its use in developing novel antidepressants. Researchers have synthesized derivatives of this compound that exhibit higher binding affinity to serotonin receptors compared to existing medications. This advancement suggests potential for creating more effective treatments with fewer side effects .

Agricultural Chemicals

Use in Agrochemicals:

The compound is integral in formulating agrochemicals, particularly pesticides and herbicides. Its chlorinated pyrazine structure contributes to the biological activity necessary for effective crop protection against pests and diseases .

Data Table: Efficacy of this compound Derivatives in Crop Protection

Flavor and Fragrance Industry

Incorporation into Flavoring Agents:

this compound is utilized in the flavor and fragrance sector to create unique taste profiles. Its distinctive aroma enhances food products, making them more appealing to consumers. The compound's ability to mimic natural flavors has led to its adoption in various culinary applications .

Material Science

Potential in Novel Materials:

Research is ongoing into the use of this compound for developing new materials, particularly polymers. The compound's properties can be tailored to improve material characteristics such as durability and resistance to environmental factors .

Example Application:

Studies have demonstrated that incorporating this compound into polymer matrices can significantly enhance mechanical strength and thermal stability, making it suitable for applications in packaging and construction materials .

Analytical Chemistry

Reference Standard Usage:

In analytical chemistry, this compound serves as a reference standard for identifying and quantifying related compounds in various samples. Its stability and well-characterized properties make it an ideal candidate for calibration in chromatographic techniques .

Mechanism of Action

The mechanism of action of Ethyl 3-Chloropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester functionality allows it to participate in various biochemical reactions, potentially leading to the formation of bioactive molecules. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Ethyl 3-Chloropyrazine-2-carboxylate can be compared with other pyrazine derivatives, such as:

Ethyl 3-Bromopyrazine-2-carboxylate: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

Ethyl 3-Iodopyrazine-2-carboxylate:

Ethyl 3-Fluoropyrazine-2-carboxylate: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity.

This compound is unique due to its specific chloro group, which imparts distinct chemical properties and reactivity compared to its halogenated counterparts.

Biological Activity

Ethyl 3-Chloropyrazine-2-carboxylate (C₇H₇ClN₂O₂) is a compound of significant interest in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential applications, supported by relevant studies and data.

- Molecular Formula : C₇H₇ClN₂O₂

- Molecular Weight : 186.60 g/mol

- Structure : The compound features a pyrazine ring with a chlorine atom at the 3-position and an ethyl ester group at the 2-position, which influences its reactivity and biological activity.

Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Its mechanism may involve the disruption of microbial cell membranes or inhibition of essential enzymes .

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways .

- Neurological Applications : The compound is being explored for its potential in treating neurological disorders. It acts as a precursor for developing pharmaceuticals targeting sodium channels, which are crucial in neuronal signaling .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity, which is crucial in pathways related to microbial resistance and cancer cell proliferation .

- Receptor Interaction : Studies suggest that it may interact with receptors involved in neurotransmission, thereby influencing neurological functions .

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations ranging from 50 to 200 µg/mL .

- Anticancer Activity Assessment :

- Neurological Research Application :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 5-Chloropyrazine-2-carboxylate | Similar pyrazine structure | Different substitution pattern affects activity |

| Methyl-3-Bromopyrazine-2-carboxylate | Bromine instead of chlorine | Varying reactivity profile |

| Ethyl 3-Bromopyrazine-2-carboxylate | Bromine substitution | Potentially different biological activities |

Applications

This compound is utilized across various fields:

- Pharmaceutical Development : Serves as an intermediate in synthesizing drugs targeting various diseases, particularly those affecting the nervous system .

- Agricultural Chemicals : Its derivatives are explored for developing effective pesticides and herbicides due to their biological activity .

- Flavor and Fragrance Industry : Employed in flavoring agents to enhance taste profiles in food products .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-Chloropyrazine-2-carboxylate, and what key reaction parameters influence yield?

- Methodological Answer : The compound is commonly synthesized via nucleophilic aromatic substitution (SNAr). For example, mthis compound reacts with substituted phenols in DMF at 110°C under anhydrous conditions using potassium carbonate as a base. Key parameters include solvent polarity (DMF enhances nucleophilicity), temperature (≥110°C for activation), and stoichiometric ratios (1:1 phenol to substrate). Post-reaction purification via silica gel column chromatography ensures high purity .

Q. How can hydrolysis and stability of the ester group be managed during synthesis?

- Methodological Answer : Hydrolysis of the ester group can occur under basic conditions (e.g., NaOH in methanol). To mitigate premature hydrolysis, avoid prolonged exposure to aqueous bases during intermediate steps. Stability is maintained by using anhydrous solvents (e.g., Na₂SO₄ drying) and storing the compound at 2–8°C to prevent degradation .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Silica gel column chromatography with ethyl acetate/hexane gradients is effective for isolating the compound. For small-scale purification, recrystallization from ethanol or dichloromethane/hexane mixtures improves crystalline yield. Monitor purity via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Advanced Research Questions

Q. How can palladium-catalyzed carbonylation be applied to modify this compound?

- Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) enable carbonylation at elevated pressures (10–50 bar CO) to introduce ketone or nitrile functionalities. For example, coupling with amidoximes generates pyrazine-based amidine derivatives, which are valuable for probing biological activity. Optimize ligand choice (e.g., Xantphos) to suppress side reactions .

Q. What strategies improve regioselectivity in nucleophilic aromatic substitution (SNAr) reactions on this compound?

- Methodological Answer : Regioselectivity is influenced by electronic effects. The 3-chloro group is meta-directing, favoring substitution at the 2- or 5-positions of the pyrazine ring. Use electron-withdrawing substituents (e.g., nitro groups) or Lewis acids (e.g., FeCl₃) to activate specific sites. DFT calculations can predict reactive sites by analyzing partial charge distributions .

Q. How do computational models assist in predicting reactivity for further derivatization?

- Methodological Answer : Molecular docking and density functional theory (DFT) simulations predict binding affinities and transition states. For crystallographic validation, SHELX software refines X-ray diffraction data to resolve electron density maps, confirming substituent orientation and steric effects .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported yields for SNAr reactions under varying conditions?

- Methodological Answer : Yield variations (e.g., 60–85%) arise from solvent choice (DMF vs. acetonitrile), temperature control (±5°C), and substrate purity. For reproducibility, pre-dry solvents with molecular sieves and standardize reaction times (5–6 hours). Conflicting data may also reflect differences in phenol nucleophilicity; electron-rich phenols (e.g., 4-methoxyphenol) enhance yields .

Q. Handling and Characterization

Q. What spectroscopic and crystallographic methods validate the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include ester carbonyl (δ ~165 ppm) and pyrazine ring protons (δ 8.5–9.0 ppm).

- X-ray crystallography : SHELXL refines unit cell parameters to confirm bond lengths (C-Cl ≈ 1.73 Å) and dihedral angles .

- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water for purity analysis (retention time ~8.2 min) .

Q. Functionalization Pathways

Q. What advanced functionalization routes enable conversion to bioactive derivatives?

- Methodological Answer :

- Amide coupling : React with amines using EDCI/HOBt in dichloromethane to form carboxamides.

- Hofmann rearrangement : Convert the ester to an amine via hypochlorite-mediated degradation .

- Reduction : Use NaBH₄/LiAlH₄ to reduce the ester to a hydroxymethyl group for prodrug synthesis .

Q. Reaction Optimization Table

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | Anhydrous DMF | Enhances nucleophilicity | |

| Temperature | 110°C ± 2°C | Accelerates SNAr kinetics | |

| Base | K₂CO₃ (2 equiv.) | Minimizes side hydrolysis | |

| Purification | Ethyl acetate/hexane (3:7) | Rf = 0.5, >95% purity |

Properties

IUPAC Name |

ethyl 3-chloropyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-6(8)10-4-3-9-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNJBCHPEMMGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348398 | |

| Record name | Ethyl 3-Chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655247-45-3 | |

| Record name | Ethyl 3-Chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-pyrazine-2-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.